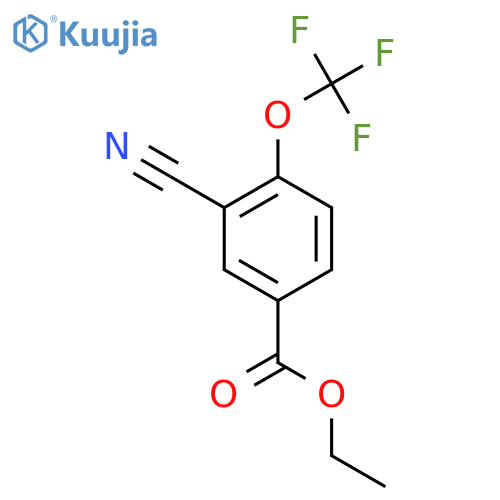

Cas no 1806279-08-2 (Ethyl 3-cyano-4-(trifluoromethoxy)benzoate)

Ethyl 3-cyano-4-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-4-(trifluoromethoxy)benzoate

-

- インチ: 1S/C11H8F3NO3/c1-2-17-10(16)7-3-4-9(8(5-7)6-15)18-11(12,13)14/h3-5H,2H2,1H3

- InChIKey: OHXLRVMABUEAES-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(C(=O)OCC)=CC=1C#N)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 347

- トポロジー分子極性表面積: 59.3

- 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 3-cyano-4-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015007961-1g |

Ethyl 3-cyano-4-(trifluoromethoxy)benzoate |

1806279-08-2 | 97% | 1g |

1,475.10 USD | 2021-06-21 | |

| Alichem | A015007961-250mg |

Ethyl 3-cyano-4-(trifluoromethoxy)benzoate |

1806279-08-2 | 97% | 250mg |

494.40 USD | 2021-06-21 | |

| Alichem | A015007961-500mg |

Ethyl 3-cyano-4-(trifluoromethoxy)benzoate |

1806279-08-2 | 97% | 500mg |

806.85 USD | 2021-06-21 |

Ethyl 3-cyano-4-(trifluoromethoxy)benzoate 関連文献

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165

-

3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

Ethyl 3-cyano-4-(trifluoromethoxy)benzoateに関する追加情報

Research Brief on Ethyl 3-cyano-4-(trifluoromethoxy)benzoate (CAS: 1806279-08-2) in Chemical Biology and Pharmaceutical Applications

Ethyl 3-cyano-4-(trifluoromethoxy)benzoate (CAS: 1806279-08-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This ester derivative, featuring both cyano and trifluoromethoxy functional groups, exhibits unique physicochemical properties that make it a valuable building block in medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

Structural analysis reveals that the trifluoromethoxy group at the para position contributes to enhanced metabolic stability and improved membrane permeability, while the cyano group at the meta position provides a versatile handle for further chemical modifications. These characteristics have led to increased exploration of this compound in drug discovery programs targeting various disease areas, including inflammatory disorders and central nervous system (CNS) conditions.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of Ethyl 3-cyano-4-(trifluoromethoxy)benzoate as a precursor in the synthesis of novel COX-2 inhibitors. The compound served as a crucial intermediate in developing a series of derivatives that showed improved selectivity profiles compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs). The research team reported that incorporation of this scaffold led to compounds with reduced gastrointestinal toxicity while maintaining potent anti-inflammatory activity.

Another significant application was reported in a recent patent application (WO2023056421) where Ethyl 3-cyano-4-(trifluoromethoxy)benzoate was utilized in the development of TRPV1 receptor modulators for pain management. The unique electronic properties imparted by the trifluoromethoxy group were found to enhance binding affinity to the target receptor while maintaining favorable pharmacokinetic properties. This work represents a promising avenue for developing next-generation analgesics with improved safety profiles.

From a synthetic chemistry perspective, recent advances have focused on optimizing the production process for Ethyl 3-cyano-4-(trifluoromethoxy)benzoate. A 2024 publication in Organic Process Research & Development described an improved catalytic system for its synthesis, achieving higher yields (85-90%) and better purity (>99%) compared to traditional methods. This development is particularly important for scaling up production to meet growing demand from pharmaceutical researchers.

Looking forward, the versatility of Ethyl 3-cyano-4-(trifluoromethoxy)benzoate suggests it will continue to play an important role in drug discovery. Current research directions include exploring its application in PROTAC (proteolysis targeting chimera) development and as a building block for covalent inhibitors. The compound's unique combination of stability and reactivity makes it particularly suited for these emerging therapeutic modalities.

1806279-08-2 (Ethyl 3-cyano-4-(trifluoromethoxy)benzoate) 関連製品

- 892428-62-5(N,N-diethyl-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide)

- 138125-86-7(rac-(1R,2R,4S)-2-acetamidobicyclo2.2.1heptane-2-carboxylic acid)

- 219132-82-8(4-(4-methyl-1,4-diazepan-1-yl)aniline)

- 2198315-71-6(N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide)

- 2877663-95-9(3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-methylpyridazine)

- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)

- 2309448-92-6(Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate)

- 1359656-92-0(Piperazine, 2-(2-methoxyethyl)-)

- 84758-57-6(Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester)

- 332022-22-7(1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)